

Spectroscopic Profile of 3-Hydroxypiperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypiperidine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Hydroxypiperidine hydrochloride**, a pivotal building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Hydroxypiperidine and its hydrochloride salt. It is important to note that spectral data for the hydrochloride salt may show shifts in comparison to the free base due to the protonation of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Proton NMR data provides insight into the hydrogen environments within the molecule. The protonation of the piperidine nitrogen in the hydrochloride salt typically leads to a downfield shift of adjacent protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.90	m	1H	H-3
~3.45	m	1H	H-2 (axial)
~3.25	m	1H	H-6 (axial)
~3.05	m	1H	H-2 (equatorial)
~2.85	m	1H	H-6 (equatorial)
~2.00	m	1H	H-4 (axial)
~1.85	m	1H	H-5 (axial)
~1.65	m	1H	H-4 (equatorial)
~1.50	m	1H	H-5 (equatorial)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

¹³C NMR Data

Carbon NMR data reveals the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
~65.5	C-3
~52.0	C-2
~44.5	C-6
~30.0	C-4
~20.5	C-5

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of **3-Hydroxypiperidine hydrochloride** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydroxyl group)
3000-2800	Medium	C-H stretch (aliphatic)
2800-2400	Broad	N-H ⁺ stretch (ammonium salt) [1] [2]
1620-1560	Medium	N-H ⁺ bend (ammonium salt) [1] [2]
1100-1000	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Hydroxypiperidine, the free base has a molecular weight of 101.15 g/mol. The hydrochloride salt would likely show the molecular ion of the free base in the mass spectrum.

m/z	Relative Intensity (%)	Assignment
101	53.0	[M] ⁺ (Molecular ion of the free base) [3]
84	100.0	[M-OH] ⁺ or alpha-cleavage fragment [3]
57	44.9	Further fragmentation
56	44.8	Further fragmentation
44	33.5	Further fragmentation
30	27.7	Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of **3-Hydroxypiperidine hydrochloride** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a common choice for hydrochloride salts.
- Vortex the sample until fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.

- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak (HDO at ~4.79 ppm) can be used as a reference.

3. ¹³C NMR Acquisition:

- Instrument: 100 MHz (or higher) NMR Spectrometer.
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.
- Referencing: An external standard or the solvent peak can be used for referencing.

IR Spectroscopy Protocol (FTIR-ATR)

1. Sample Preparation:

- No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. Ensure the ATR crystal is clean before use.

2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.
- Crystal: Diamond or Germanium.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Procedure:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid **3-Hydroxypiperidine hydrochloride** sample directly onto the ATR crystal.
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
 - The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry Protocol (LC-MS)

1. Sample Preparation:

- Prepare a stock solution of **3-Hydroxypiperidine hydrochloride** in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1-10 $\mu\text{g/mL}$ with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

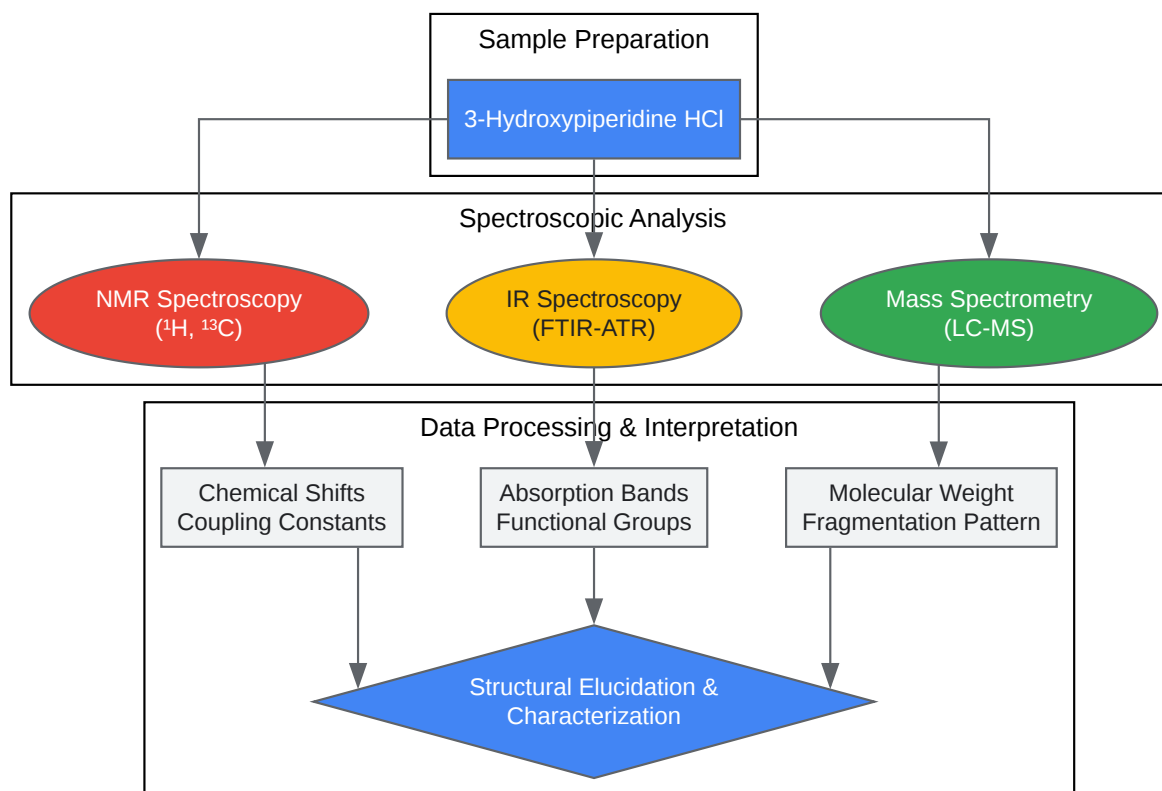
- Instrument: HPLC or UHPLC system.
- Column: A reversed-phase C18 column is a common choice for polar compounds.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from high aqueous to high organic content should be developed to ensure good retention and peak shape.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 1-5 μ L.
- Column Temperature: 30-40 $^{\circ}$ C.

3. Mass Spectrometry (MS) Conditions:

- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for amines.
- Scan Range: m/z 50-300.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 $^{\circ}$ C.
- Desolvation Temperature: 300-400 $^{\circ}$ C.
- Data Analysis: Identify the protonated molecule $[M+H]^+$ and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxypiperidine hydrochloride**.



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Caption: General workflow for the spectroscopic analysis of **3-Hydroxypiperidine hydrochloride**.

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